Butylsilanetriol

Übersicht

Beschreibung

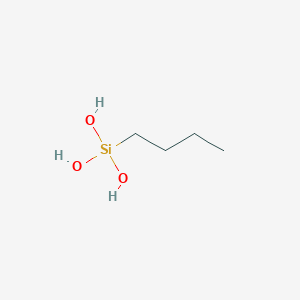

Butylsilanetriol is an organosilicon compound with the chemical formula C4H11O3Si It belongs to the class of silanetriols, which are characterized by the presence of three hydroxyl groups attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Butylsilanetriol can be synthesized through the hydrolysis of butyltrichlorosilane or butyltrialkoxysilane. The general reaction involves the addition of water to the silane compound, leading to the formation of this compound and hydrochloric acid or alcohol as by-products. The reaction is typically carried out under controlled conditions to prevent the formation of polysiloxanes through condensation reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of butyltrichlorosilane as the starting material. The hydrolysis reaction is conducted in the presence of a catalyst, such as a mineral acid, to enhance the reaction rate and yield. The reaction mixture is then subjected to purification processes, including distillation and crystallization, to obtain pure this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Butylsilanetriol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butylsilanetriolate, a compound with enhanced reactivity.

Reduction: Reduction reactions can convert this compound to butylsilane.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.

Major Products:

Oxidation: Butylsilanetriolate

Reduction: Butylsilane

Substitution: Various substituted silanetriols

Wissenschaftliche Forschungsanwendungen

Butylsilanetriol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of organosilicon compounds and as a reagent in various chemical reactions.

Biology: this compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.

Medicine: Research is ongoing to explore its use in developing new therapeutic agents and diagnostic tools.

Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its ability to enhance the mechanical and thermal properties of these materials.

Wirkmechanismus

The mechanism of action of butylsilanetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups in this compound can form hydrogen bonds with other molecules, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various applications. Additionally, the silicon atom in this compound can participate in coordination chemistry, further expanding its range of applications.

Vergleich Mit ähnlichen Verbindungen

- Methylsilanetriol

- Ethylsilanetriol

- Propylsilanetriol

- Phenylsilanetriol

Comparison: Butylsilanetriol is unique among silanetriols due to the presence of a butyl group, which imparts distinct chemical and physical properties. Compared to methylsilanetriol and ethylsilanetriol, this compound has a higher molecular weight and greater hydrophobicity, making it more suitable for applications requiring enhanced stability and reduced solubility in water. Additionally, the butyl group provides increased steric hindrance, which can influence the reactivity and selectivity of this compound in chemical reactions.

Biologische Aktivität

Butylsilanetriol, a silanol compound, has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and materials science. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by the presence of three hydroxyl groups attached to a silicon atom, making it a silanetriol. Its chemical structure allows for unique interactions with biological molecules, particularly in the formation of siloxane bonds and its ability to act as a surfactant in various solutions .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : this compound has been shown to participate in the generation of ROS, which play a critical role in cellular signaling and apoptosis. This property is particularly relevant in photodynamic therapy (PDT), where ROS are utilized to induce cancer cell death .

- Self-Assembly Properties : In solution, this compound exhibits surfactant-like behavior, leading to self-assembly into micelles or aggregates. This property enhances its bioavailability and facilitates interactions with cellular membranes .

- Covalent Organic Frameworks (COFs) : The compound can be used in the synthesis of COFs, which have potential applications in drug delivery and imaging due to their tunable properties and high surface area .

Anticancer Activity

A study demonstrated that this compound-based COFs could effectively deliver photosensitizers for enhanced PDT. The incorporation of this compound into these frameworks improved the stability and efficacy of the therapeutic agents against various cancer cell lines. The results indicated a significant increase in ROS production upon light activation, leading to effective tumor cell destruction .

Antibacterial Properties

Research has shown that this compound exhibits antibacterial activity through the generation of ROS when incorporated into COFs. These materials were effective against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, highlighting their potential as antibacterial agents in medical applications .

Case Studies

- Photothermal Therapy : A recent study utilized this compound-derived COFs combined with photothermal agents to treat tumors effectively. The study reported that these COFs could generate heat upon laser irradiation, leading to localized hyperthermia and subsequent tumor cell death, demonstrating a synergistic effect between photothermal therapy and PDT .

- Drug Delivery Systems : In another case, this compound was incorporated into drug delivery systems designed for targeted therapy. The results showed enhanced cellular uptake and controlled release of chemotherapeutic agents, improving therapeutic outcomes in preclinical models .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₄O₃Si |

| Molecular Weight | 134.24 g/mol |

| Solubility | Soluble in water and organic solvents |

| ROS Generation Potential | High |

| Antibacterial Activity | Effective against Gram-positive bacteria |

Eigenschaften

IUPAC Name |

butyl(trihydroxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O3Si/c1-2-3-4-8(5,6)7/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSHUWOTQWIXAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609418 | |

| Record name | Butylsilanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-18-3 | |

| Record name | Butylsilanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.